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Compound of Interest

Compound Name:

Benzyl 2-(2-

aminoacetamido)acetate 4-

methylbenzenesulfonate

Cat. No.: B168025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Benzyl 2-(2-
aminoacetamido)acetate 4-methylbenzenesulfonate and its structural analogs. Due to the

limited availability of published experimental spectra for the target compound, this guide

presents expected spectroscopic characteristics based on the chemical structure and data from

comparable molecules. Detailed experimental protocols for acquiring such data are also

provided.

Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for Benzyl 2-(2-
aminoacetamido)acetate 4-methylbenzenesulfonate and two comparable amino acid benzyl

ester derivatives. These values are predicted based on standard spectroscopic correlation

tables and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm)
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Compound
Name

Benzyl
Protons
(CH₂)

Aromatic
Protons
(Benzyl &
Tosyl)

α-CH₂
Protons
(Glycine
moieties)

Amine/Ami
de Protons
(NH₂/NH)

Methyl
Protons
(Tosyl)

Benzyl 2-(2-

aminoacetam

ido)acetate 4-

methylbenze

nesulfonate

~5.2 7.1 - 7.8 ~3.8, ~4.0
Variable,

broad
~2.3

Benzyl 2-

amino-3-

phenylpropan

oate 4-

methylbenze

nesulfonate

~5.1 7.0 - 7.7
~3.3 (CH₂),

~4.2 (CH)

Variable,

broad
~2.3

Benzyl L-

glutaminate

4-

methylbenze

nesulfonate

~5.1 7.1 - 7.8

~2.1-2.5

(CH₂), ~4.0

(CH)

Variable,

broad
~2.3

Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm)
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Compound
Name

Carbonyl
Carbons
(C=O)

Aromatic
Carbons

Benzyl
Carbon
(CH₂)

α-Carbons
(Glycine
moieties)

Methyl
Carbon
(Tosyl)

Benzyl 2-(2-

aminoacetam

ido)acetate 4-

methylbenze

nesulfonate

~169, ~171 125 - 145 ~67 ~41, ~43 ~21

Benzyl 2-

amino-3-

phenylpropan

oate 4-

methylbenze

nesulfonate

~171 125 - 144 ~68
~37 (CH₂),

~55 (CH)
~21

Benzyl L-

glutaminate

4-

methylbenze

nesulfonate

~172, ~174 125 - 145 ~67

~26, ~30

(CH₂), ~53

(CH)

~21

Table 3: Predicted Infrared (IR) Spectroscopy Data (in cm⁻¹)
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Compound
Name

N-H
Stretching
(Amine/Ami
de)

C=O
Stretching
(Ester/Amid
e)

C-N
Stretching

S=O
Stretching
(Sulfonate)

Aromatic C-
H
Stretching

Benzyl 2-(2-

aminoacetam

ido)acetate 4-

methylbenze

nesulfonate

3200-3400
1740 (ester),

1680 (amide)
1020-1250

1150-1250,

1030-1070
~3030

Benzyl 2-

amino-3-

phenylpropan

oate 4-

methylbenze

nesulfonate

3200-3400 ~1735 (ester) 1020-1250
1150-1250,

1030-1070
~3030

Benzyl L-

glutaminate

4-

methylbenze

nesulfonate

3200-3400

~1730

(ester),

~1650

(amide)

1020-1250
1150-1250,

1030-1070
~3030

Table 4: Mass Spectrometry Data
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

Expected [M+H]⁺

Benzyl 2-(2-

aminoacetamido)acet

ate 4-

methylbenzenesulfona

te

C₁₈H₂₂N₂O₆S 394.44 395.1275

Benzyl 2-amino-3-

phenylpropanoate 4-

methylbenzenesulfona

te

C₂₃H₂₅NO₅S 427.52 428.1526

Benzyl L-glutaminate

4-

methylbenzenesulfona

te

C₁₉H₂₄N₂O₆S 408.47 409.1431

Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation and

characterization. Below are detailed, generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

Transfer the solution to a clean 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Data Acquisition:
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Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2

seconds.

For ¹³C NMR, a proton-decoupled sequence is standard to obtain singlets for each unique

carbon.

Additional experiments such as DEPT (Distortionless Enhancement by Polarization

Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR

experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence) can be used to determine proton-proton and proton-carbon

correlations, respectively, aiding in complex structure elucidation.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the ATR setup or the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the ESI source of a mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

High-resolution mass spectrometry (HRMS) should be used to determine the accurate

mass and elemental composition of the molecular ion.

Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the spectroscopic analysis of organic compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of Benzyl 2-(2-
aminoacetamido)acetate 4-methylbenzenesulfonate: A Comparative Guide]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168025#spectroscopic-data-for-benzyl-2-2-
aminoacetamido-acetate-4-methylbenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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